molecular formula C22H15N3OS B15213854 3-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 918154-65-1

3-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B15213854
CAS No.: 918154-65-1
M. Wt: 369.4 g/mol
InChI Key: WSYMJMHNXCUCOR-UHFFFAOYSA-N
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Description

3-(4-Methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a phenyl group, and a methylbenzo[d]thiazol moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the phenyl group and the methylbenzo[d]thiazol moiety. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as triethylamine. The final product is usually purified using techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

3-(4-Methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

918154-65-1

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

3-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H15N3OS/c1-14-8-7-13-18-19(14)24-22(27-18)25-20(15-9-3-2-4-10-15)23-17-12-6-5-11-16(17)21(25)26/h2-13H,1H3

InChI Key

WSYMJMHNXCUCOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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